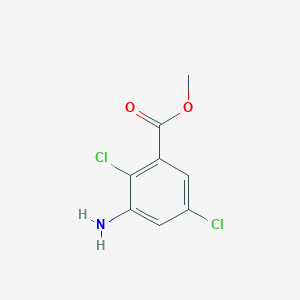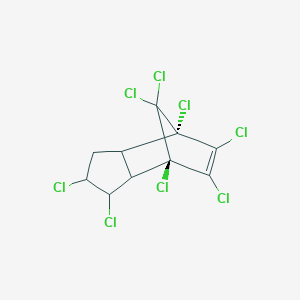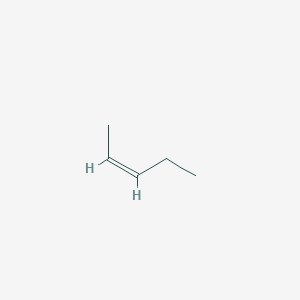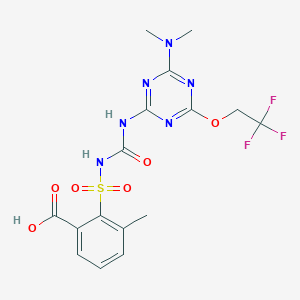
N-Dpb-thpo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dpb-thpo is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tetrahydroisoxazolo ring fused with a pyridin structure, along with a diphenylbutenyl side chain. It has garnered interest in scientific research due to its potential pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dpb-thpo typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydroisoxazolo Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Diphenylbutenyl Side Chain: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the diphenylbutenyl group to the core structure.
Final Assembly: The final product is obtained through purification and characterization steps, ensuring the desired compound’s purity and structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dpb-thpo can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Wirkmechanismus
The mechanism by which N-Dpb-thpo exerts its effects involves interactions with specific molecular targets. For instance, it may modulate the activity of certain receptors or enzymes, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other Isoxazolo Compounds: Various derivatives of isoxazolo-pyridin structures with different substituents.
Uniqueness
N-Dpb-thpo is unique due to its specific combination of structural features, which may confer distinct pharmacological properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
132033-96-6 |
|---|---|
Molekularformel |
C22H22N2O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-(4,4-diphenylbut-3-enyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-3-one |
InChI |
InChI=1S/C22H22N2O2/c25-22-20-16-24(15-13-21(20)26-23-22)14-7-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-12H,7,13-16H2,(H,23,25) |
InChI-Schlüssel |
QMRMUNWFODMEOB-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CC2=C1ONC2=O)CCC=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Key on ui other cas no. |
132033-96-6 |
Synonyme |
N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol N-DPB-THPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)




![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)




